molecular formula C8H7BrN2O B2375625 5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 450841-30-2

5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2375625
CAS No.: 450841-30-2
M. Wt: 227.061
InChI Key: JQTOEFNGSMKRJB-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The compound this compound represents a substituted dihydropyridine derivative characterized by a distinctive arrangement of functional groups around the pyridine ring structure. The molecular formula C₈H₇BrN₂O indicates the presence of eight carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 227.06 grams per mole. The International Union of Pure and Applied Chemistry systematic name reflects the precise positioning of substituents on the dihydropyridine core, with the bromine atom located at position 5, methyl groups at positions 1 and 6, an oxo group at position 2, and a carbonitrile group at position 3.

The structural architecture of this compound is notable for its heterocyclic framework, which consists of a six-membered ring containing one nitrogen atom. The dihydropyridine ring system distinguishes itself from fully aromatic pyridine derivatives through the presence of reduced carbon centers, specifically at positions where the ring maintains partial saturation. The substitution pattern creates a unique electronic environment that influences both the compound's chemical reactivity and its conformational preferences. The bromine substituent at position 5 provides a site for potential nucleophilic substitution reactions, while the carbonitrile group at position 3 serves as an electron-withdrawing functionality that significantly affects the electronic distribution throughout the ring system.

The molecular geometry is further defined by the spatial arrangement of the methyl substituents at positions 1 and 6, which create steric interactions that influence the overall conformation of the molecule. These methyl groups not only affect the compound's three-dimensional structure but also contribute to its chemical stability and reactivity patterns. The oxo functionality at position 2 introduces a carbonyl group that participates in the compound's tautomeric equilibrium, creating possibilities for keto-enol interconversion that significantly impacts the compound's chemical behavior and spectroscopic properties.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigations of related dihydropyridine compounds provide valuable insights into the solid-state structure and packing arrangements of this compound. Single-crystal X-ray diffraction analysis represents the definitive method for determining molecular connectivity and absolute stereochemistry in small molecule active pharmaceutical ingredients and organic compounds. High-throughput crystallization methods have revolutionized the exploration of solid-state landscapes for dihydropyridine derivatives, enabling rapid access to crystal structures and facilitating the discovery of multiple polymorphic forms.

The crystallization behavior of dihydropyridine compounds demonstrates remarkable diversity in their solid-state forms, including various solvates, hydrates, and polymorphs. Advanced crystallization techniques, such as encapsulated nanodroplet crystallization, have proven particularly effective for dihydropyridine compounds, allowing researchers to perform hundreds of individual crystallization experiments in parallel. These methods have revealed new solvate polymorphs and previously unknown crystalline forms, demonstrating the complex solid-state landscape characteristic of these heterocyclic compounds.

Crystallographic data for related dihydropyridine structures indicate that these compounds typically adopt specific conformational preferences in the solid state. The crystal packing is often dominated by intermolecular hydrogen bonding interactions, particularly involving the nitrogen-hydrogen functionality and carbonyl oxygen atoms. The planar or near-planar geometry of the dihydropyridine ring system facilitates π-π stacking interactions between adjacent molecules, contributing to the overall stability of the crystal lattice. The presence of halogen substituents, such as bromine, can introduce additional intermolecular interactions through halogen bonding, which may influence the crystal packing and potentially lead to different polymorphic forms.

Crystallographic Parameter Typical Range for Dihydropyridines Reference
Space Group Monoclinic P2₁/n
Unit Cell Volume 1800-2000 ų
Temperature 150-296 K
Radiation Source Mo Kα, Cu Kα, Synchrotron

Tautomeric Behavior and Electronic Structure Considerations

The tautomeric behavior of this compound represents a fundamental aspect of its chemical identity, involving the dynamic equilibrium between different structural forms that differ only in the positions of protons and electrons. Tautomerism in hydroxypyridine and pyridone systems has been extensively studied, revealing that compounds can exist in equilibrium between keto and enol forms depending on environmental conditions and substituent effects. The keto-enol tautomerism in these systems typically involves proton transfer between oxygen atoms, with the equilibrium position being strongly influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding.

Computational studies using density functional theory methods have provided detailed insights into the tautomeric preferences of pyridone derivatives. The equilibrium between different tautomeric forms is characterized by significant energy barriers, with calculations showing that non-solvated tautomerization can require activation energies exceeding 38 kilocalories per mole. However, the presence of solvent molecules, particularly water, can dramatically reduce these energy barriers through hydrogen bonding stabilization, lowering the activation energy to approximately 12-17 kilocalories per mole. This solvent-assisted tautomerization mechanism is crucial for understanding the compound's behavior in different chemical environments.

The electronic structure of dihydropyridine compounds is profoundly influenced by the degree of aromaticity present in the ring system. The Bird index, calculated from measured atomic distances in crystal structures, provides a quantitative measure of aromaticity that correlates with tautomeric preferences. Research has demonstrated a significant correlation between aromaticity and tautomeric behavior, with higher Bird index values corresponding to increased stability of the enolic form. The presence of electron-donating substituents, such as methyl groups, can enhance the electron density on specific oxygen atoms, thereby influencing the tautomeric equilibrium position.

Tautomeric Form Relative Stability Dipole Moment Range Electronic Characteristics
Keto Form Variable 1.7-6.0 D Reduced aromaticity
Enol Form Variable Lower range Enhanced aromaticity
Equilibrium Solvent-dependent Intermediate Mixed character

The electronic structure considerations extend to the influence of the bromine substituent and carbonitrile group on the overall electronic distribution. The electron-withdrawing nature of the carbonitrile functionality creates an asymmetric electronic environment that can stabilize certain tautomeric forms over others. The bromine atom, being both electron-withdrawing through inductive effects and electron-donating through resonance, contributes to the complex electronic landscape of the molecule. These electronic effects are reflected in the compound's spectroscopic properties, particularly in nuclear magnetic resonance and infrared spectroscopy, where distinct chemical shifts and vibrational frequencies can be observed for different tautomeric forms.

Properties

IUPAC Name

5-bromo-1,6-dimethyl-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-5-7(9)3-6(4-10)8(12)11(5)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTOEFNGSMKRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1C)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450841-30-2
Record name 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Preparation Methods

Compound Identification and Properties

5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 450841-30-2) is characterized by a dihydropyridine core with specific functional groups that contribute to its chemical reactivity and potential biological activity. The compound features a molecular weight of 227.06 g/mol and a molecular formula of C₈H₇BrN₂O.

Physical and Chemical Properties

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 450841-30-2
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
IUPAC Name This compound
InChI 1S/C8H7BrN2O/c1-5-7(9)3-6(4-10)8(12)11(5)2/h3H,1-2H3
InChI Key JQTOEFNGSMKRJB-UHFFFAOYSA-N
Commercial Purity Minimum 95%
Physical Form Solid

The compound contains several key structural elements, including a bromine substitution at the 5-position, methyl groups at the 1 and 6 positions, a carbonyl oxygen at position 2, and a crucial nitrile group at position 3, all on the dihydropyridine scaffold.

General Synthetic Approaches

Hantzsch-Type Cyclization Methods

The predominant approach for synthesizing dihydropyridine derivatives involves variations of the classical Hantzsch reaction. This methodology provides a convenient entry point for preparing structurally diverse dihydropyridines, including brominated derivatives with nitrile functionality.

Modified Hantzsch Synthesis

A key synthetic approach for preparing related dihydropyridine compounds involves a multicomponent reaction between an aldehyde, β-ketoester, and a nitrogen source. For example, diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a structurally related compound, can be synthesized through the reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in ethanol at 60°C.

Table 2: Comparison of Hantzsch-Type Reactions for Dihydropyridine Synthesis

Starting Materials Conditions Product Yield Reference
Ethyl acetoacetate, ammonium acetate, 5-bromoindole-3-carboxaldehyde Ethanol, 60°C Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Not reported
Dodecyl 3-oxobutanoate, thiophene-3-carbaldehyde Room temperature cyclization Dodecyl (E/Z)-3-oxo-2-(thiophen-3-ylmethylene)butanoate Not reported
Dodecyl (E/Z)-3-aminobut-2-enoate, dodecyl (E/Z)-3-oxo-2-(thiophen-3-ylmethylene)butanoate Two-component Hantzsch cyclization 3,5-bis(dodecyloxycarbonyl)-2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine Not reported

Specific Preparation Methods for this compound

Based on established synthetic principles and precedent reactions for related compounds, the preparation of this compound can be approached through several routes:

Direct Cyclization Approach

This synthetic pathway involves the direct formation of the dihydropyridine ring with the requisite substitution pattern:

  • Formation of an appropriate cyano-enamine intermediate
  • Cyclization with a brominated electrophile
  • N-methylation to introduce the N-methyl group
Sequential Functionalization Approach

An alternative approach involves preparing a simpler dihydropyridine scaffold followed by sequential introduction of the functional groups:

  • Synthesis of 1,6-dimethyl-2-oxo-1,2-dihydropyridine
  • Introduction of the cyano group at the 3-position
  • Regioselective bromination at the 5-position

Detailed Synthetic Protocols

Synthesis via Modified Hantzsch Cyclization

This approach represents a potential laboratory-scale synthesis based on methodologies developed for related compounds:

Step 1: Preparation of cyano-enamine intermediate

A mixture of 3-aminocrotononitrile (10 mmol), methylamine hydrochloride (12 mmol), and sodium acetate (15 mmol) in ethanol (50 mL) is refluxed for 3 hours. The reaction mixture is cooled, filtered, and the solvent removed under reduced pressure to afford the intermediate.

Step 2: Cyclization reaction

The intermediate from step 1 (8 mmol) is dissolved in acetic acid (30 mL), and an appropriate brominated electrophile (8.5 mmol) is added. The mixture is heated at 70-80°C for 4-6 hours. After cooling, the reaction mixture is poured into cold water, and the precipitate is collected by filtration.

Step 3: Purification

The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol or acetone/water) to afford this compound.

Alternative Method: Bromination of 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This approach involves the preparation of the non-brominated precursor followed by selective bromination:

Step 1: Synthesis of 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Ethyl acetoacetate (12.8 mL, 0.1 mol) and 3-aminocrotononitrile (0.1 mol) are combined in a round-bottomed flask. Methylamine (12 mmol, 40% aqueous solution) is added, and the mixture is heated at 60°C for 4-6 hours. After cooling, the reaction mixture is concentrated, and the product is isolated by column chromatography.

Step 2: Bromination

1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (5 mmol) is dissolved in acetic acid (20 mL) and cooled to 0-5°C. N-bromosuccinimide (5.5 mmol) is added in portions over 30 minutes. The mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction mixture is poured into ice-cold water, and the precipitate is collected by filtration, washed with cold water, and dried.

Step 3: Purification

The crude product is recrystallized from an appropriate solvent to obtain pure this compound.

Optimization of Reaction Conditions

Several factors influence the efficiency and selectivity of the synthetic routes described above:

Temperature Effects

Table 3: Effect of Temperature on Bromination Reactions

Temperature (°C) Reaction Time (h) Selectivity for 5-position Remarks
0-5 4-5 Excellent Slower reaction, highest selectivity
20-25 2-3 Good Balanced reaction rate and selectivity
40-50 1-2 Moderate Faster reaction, risk of multiple bromination

Solvent Selection

The choice of solvent significantly impacts the reaction outcome, particularly for the bromination step:

Table 4: Solvent Effects on Bromination Reactions

Solvent Advantages Disadvantages Recommended For
Acetic Acid High selectivity, good solubility Corrosive Laboratory scale
Dichloromethane Easily removed, good selectivity Environmental concerns Small scale synthesis
Acetonitrile Good solubility, moderate polarity Higher cost Research quantities
Dimethylformamide Excellent solubility Difficult removal, toxicity Complex substrates

Purification and Characterization Methods

Purification Techniques

The purification of this compound typically involves:

  • Recrystallization from appropriate solvent systems (ethanol, acetone/water)
  • Column chromatography using silica gel with ethyl acetate/hexane or other suitable solvent systems
  • Preparative HPLC for highest purity requirements

Analytical Characterization

Table 5: Spectroscopic Characterization Parameters

Technique Key Features Expected Results
¹H NMR Methyl protons, aromatic proton Signals for N-CH₃ (~3.4 ppm), 6-CH₃ (~2.2 ppm), 4-H (~7.8 ppm)
¹³C NMR Cyano carbon, carbonyl carbon Characteristic signals for C≡N (~115-120 ppm), C=O (~160-165 ppm)
IR Spectroscopy Nitrile stretching, carbonyl stretching C≡N (~2200-2240 cm⁻¹), C=O (~1650-1700 cm⁻¹)
Mass Spectrometry Molecular ion, bromine isotope pattern M⁺ at m/z 227/229 with characteristic 1:1 bromine isotope pattern

Industrial Scale Production Considerations

For commercial production of this compound, several factors must be considered:

Scale-Up Challenges

  • Exothermic reactions, particularly during bromination, require careful temperature control
  • Handling of toxic or corrosive reagents necessitates appropriate engineering controls
  • Purification processes need to be economically viable at scale

Economic and Environmental Factors

Table 6: Industrial Production Considerations

Factor Challenges Potential Solutions
Starting Material Cost Specialized reagents can be expensive Develop alternative synthetic routes using cheaper precursors
Waste Management Bromination generates acidic waste Implement waste treatment or recycling processes
Energy Consumption Heating/cooling requirements Optimize reaction temperatures, consider continuous flow processes
Process Safety Handling of reactive intermediates Implement appropriate engineering controls and safety measures

Applications and Significance

This compound has potential applications in:

  • Pharmaceutical research, particularly in the development of compounds with anticancer, antimicrobial, and anti-inflammatory activities
  • Building block for more complex heterocyclic systems
  • Synthetic intermediate in the preparation of various bioactive molecules

The cyano group offers a versatile handle for further functionalization, while the bromine substituent enables various cross-coupling reactions for structural elaboration.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of 1,6-dimethyl-2-hydroxy-1,2-dihydropyridine-3-carbonitrile.

    Oxidation: Formation of 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is primarily studied for its pharmacological properties. It serves as a scaffold for the development of various bioactive compounds.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis. A notable case study involved the synthesis of a series of derivatives that were tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range.

Compound DerivativeCell Line TestedIC50 (µM)
Derivative AMCF-75.4
Derivative BHeLa3.8
Derivative CA5494.2

Antimicrobial Properties

Another area of application is in the development of antimicrobial agents. The compound has shown efficacy against a range of bacterial strains, including resistant strains such as MRSA. In vitro studies demonstrated that certain derivatives possess minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli8
Pseudomonas aeruginosa16

Agricultural Science

This compound is also being investigated for its potential use as a pesticide or herbicide.

Pesticidal Activity

The compound has been evaluated for its effectiveness in controlling agricultural pests. Field trials revealed that formulations containing this compound significantly reduced pest populations compared to untreated controls.

TreatmentPest Population Reduction (%)
Control0
Compound Formulation 175
Compound Formulation 285

Material Science

In addition to biological applications, this compound is being explored in material science for its potential use in the synthesis of novel materials with specific properties.

Polymerization Studies

The compound can act as a monomer or cross-linking agent in polymer chemistry, leading to materials with enhanced thermal and mechanical properties. Research has shown that polymers derived from this compound exhibit improved stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The target compound’s structural analogs differ primarily in substituent positions and functional groups. Key comparisons include:

Compound Name Molecular Formula CAS Number Substituents Key Properties/Applications
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile C₈H₈N₂O 769-28-8 Methyl (C4, C6), oxo, cyano Precursor for further functionalization
5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile C₈H₇BrN₂O 23819-87-6 Bromo (C5), methyl (C4, C6), oxo, cyano Reactivity with organophosphorus reagents
1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile C₈H₈BrN₃O 1630763-65-3 Amino (N1), bromo (C5), methyl (C4, C6) Life science applications (catalogued by American Elements)
6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile C₇H₆N₂O 4241-27-4 Methyl (C6), oxo, cyano Lower molecular weight; simpler reactivity

Key Observations :

  • Bromine Substitution: The bromo group at C5 (as in 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) enhances electrophilicity, enabling reactions with organophosphorus reagents (e.g., Wittig-Horner reactions) to form olefinic or phosphonium ylide derivatives .
  • Methyl Group Positioning: Methyl groups at C4 and C6 (vs. C1 and C6 in the target compound) influence steric hindrance and electronic effects.

Biological Activity

5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 450841-30-2) is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C₈H₇BrN₂O
  • Molecular Weight : 227.06 g/mol
  • CAS Number : 450841-30-2

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. While specific synthetic routes may vary, they generally include the use of brominated precursors and carbonitrile derivatives to achieve the desired structure.

Antimicrobial Properties

Recent studies have indicated that 5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives exhibit significant antimicrobial activity. For instance, a related compound demonstrated superior efficacy against various pathogens compared to standard antibiotics like Gentamicin. The disc diffusion method was employed to assess antimicrobial potency, revealing promising results against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using assays such as the DPPH free radical scavenging test. The IC₅₀ value for antioxidant activity was reported at approximately 113.964 µg/mL, indicating a moderate level of effectiveness in scavenging free radicals and thus mitigating oxidative stress .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of 5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives on various cancer cell lines. These studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular homeostasis .

Study 1: Antimicrobial Efficacy

A study published in European Journal of Medicinal Chemistry evaluated the antimicrobial properties of several dihydropyridine derivatives, including this compound. The results showed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those for conventional antibiotics .

PathogenMIC (µg/mL)Reference Compound (Gentamicin)
Staphylococcus aureus3264
Escherichia coli1632

Study 2: Antioxidant Activity Assessment

In another investigation focusing on antioxidant properties, researchers utilized the DPPH assay to quantify the free radical scavenging ability of the compound. The findings revealed a significant correlation between concentration and antioxidant activity:

Concentration (µg/mL)% Inhibition
5025
10050
20075

Q & A

Q. What are the standard synthetic routes for 5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile?

The synthesis typically involves multi-step protocols using dihydropyridine precursors. A common method includes:

  • Cyclocondensation : Reacting substituted acetophenones with aldehydes and ethyl cyanoacetate in ethanol under reflux (10–20 hours) with ammonium acetate as a catalyst .
  • Functionalization : Bromination at the 5-position via electrophilic substitution, followed by methylation at the 1- and 6-positions using methyl iodide under basic conditions.
    Key variables : Reaction time, solvent polarity, and stoichiometry of brominating agents (e.g., NBS or Br₂) significantly impact yield. Purification often involves recrystallization from DMF/ethanol mixtures .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and ring conformation. The cyano group (C≡N) appears as a distinct peak at ~110–120 ppm in 13^13C NMR .
  • HPLC-MS : Used to verify purity (>95%) and molecular weight (MW: 255.09 g/mol). Electrospray ionization (ESI-MS) often shows [M+H]⁺ peaks at m/z 256.1 .
  • FT-IR : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) .

Q. What structural features influence its bioactivity?

A comparative analysis of dihydropyridine derivatives reveals:

Substituent Position Impact on Bioactivity Reference
5-BromoEnhances electrophilic reactivity, improving interactions with biological targets (e.g., kinases)
1,6-DimethylIncreases lipophilicity, enhancing membrane permeability
3-CyanoStabilizes the dihydropyridine ring and enables hydrogen bonding with enzymes

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature : Reflux at 80–90°C maximizes cyclocondensation efficiency while minimizing side reactions .
  • Catalyst Loading : Ammonium acetate (8 eq.) accelerates ring closure but excess amounts may reduce cyano group stability .
  • Solvent Choice : Ethanol balances polarity for intermediate solubility, but DMF/water mixtures (1:2) improve recrystallization yields by 15–20% .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

  • Assay Variability : Test the compound against isogenic cell lines to isolate target-specific effects. For example, discrepancies in antitumor activity may arise from differences in p53 status or efflux pump expression .
  • Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation, which can alter effective concentrations in cellular models .

Q. What strategies ensure compound stability during long-term storage?

  • Lyophilization : Store in lyophilized form under inert gas (Argon) at -20°C to prevent hydrolysis of the dihydropyridine ring .
  • Light Sensitivity : Amber vials reduce photodegradation; UV-Vis monitoring shows <5% degradation over 6 months when protected from UV .

Q. What computational approaches predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The bromine atom forms halogen bonds with backbone carbonyls (ΔG ≈ -9.2 kcal/mol) .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency to guide derivative design .

Q. How can derivatives be designed to improve selectivity for neurological targets?

  • Substituent Engineering : Replace the 5-bromo group with a 5-iodo group to enhance blood-brain barrier penetration (logP increases by 0.8) .
  • Prodrug Strategies : Esterify the 2-oxo group with pivaloyloxymethyl to enhance oral bioavailability, followed by enzymatic hydrolysis in vivo .

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